(22S)-22-hydroxycampest-4-en-3-one
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Overview
Description
(22S)-22-hydroxycampest-4-en-3-one is a 3-oxo Delta(4)-steroid that is campest-4-en-3-one bearing an additional 22S-hydroxy substituent. It is a 22-hydroxy steroid, a 3-oxo-Delta(4) steroid and a brassinosteroid. It derives from a hydride of a campestane.
Scientific Research Applications
Brassinosteroid Biosynthesis
(22S)-22-hydroxycampest-4-en-3-one, identified as a metabolite in the brassinosteroid biosynthetic pathway, plays a crucial role in plant growth and development. It is involved in a subpathway leading to brassinolide biosynthesis, crucial for plant physiology (Fujioka, Takatsuto, & Yoshida, 2002). Another study confirms the significance of this compound in this pathway, particularly highlighting the role of the CYP90A1/CPD enzyme in its catalysis (Ohnishi et al., 2012).
Steroid Synthesis and Modification
Research shows efficient synthesis methods and transformations of this compound, reflecting its importance in steroid chemistry. For example, a new synthesis route for related brassinosteroids, utilizing this compound derivatives, has been developed (Massey, Pore, & Hazra, 2003). Similarly, studies on microbial hydroxylation of related compounds underline the chemical versatility and importance of these structures in biological systems (Despreaux, Rittweger, & Palleroni, 1986).
Enzymatic Roles in Plant Development
Further research demonstrates the intricate role of enzymes in manipulating this compound for plant development. Studies on rice CYP90D2 and CYP90D3 illustrate their role in catalyzing C-23 hydroxylation of various 22-hydroxylated brassinosteroids, influencing plant growth (Sakamoto et al., 2012).
Properties
Molecular Formula |
C28H46O2 |
---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H46O2/c1-17(2)18(3)15-26(30)19(4)23-9-10-24-22-8-7-20-16-21(29)11-13-27(20,5)25(22)12-14-28(23,24)6/h16-19,22-26,30H,7-15H2,1-6H3/t18-,19+,22+,23-,24+,25+,26+,27+,28-/m1/s1 |
InChI Key |
FMFAICDKESPFNH-NQMBQAPESA-N |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)C(C)C |
Canonical SMILES |
CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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